N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide
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Overview
Description
N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, a sulfonamide group, and a difluoromethoxy-ethoxyphenyl moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base.
Attachment of the Difluoromethoxy-Ethoxyphenyl Moiety: This step involves the reaction of the thiophene-sulfonamide intermediate with a difluoromethoxy-ethoxyphenyl derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide is unique due to its combination of a difluoromethoxy-ethoxyphenyl moiety with a thiophene-sulfonamide structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13F2NO4S2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H13F2NO4S2/c1-2-19-11-8-9(5-6-10(11)20-13(14)15)16-22(17,18)12-4-3-7-21-12/h3-8,13,16H,2H2,1H3 |
InChI Key |
SBSPGUPJARBRTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)OC(F)F |
Origin of Product |
United States |
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